REACTION_CXSMILES
|
OO.[NH2:3][C:4]([CH3:22])([CH3:21])[CH2:5][C:6]1[CH:20]=[CH:19][C:9]([O:10][C:11]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=2)=[CH:8][CH:7]=1.C([O-])([O-])=[O:24].[K+].[K+].CS(C)=O>O>[NH2:3][C:4]([CH3:22])([CH3:21])[CH2:5][C:6]1[CH:7]=[CH:8][C:9]([O:10][C:11]2[CH:18]=[CH:17][C:14]([C:15]([NH2:16])=[O:24])=[CH:13][CH:12]=2)=[CH:19][CH:20]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
62.1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
NC(CC1=CC=C(OC2=CC=C(C#N)C=C2)C=C1)(C)C
|
Name
|
|
Quantity
|
15.78 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
270 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
209 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held at 20° C. with a cooling bath
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the product was then filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC1=CC=C(OC2=CC=C(C(=O)N)C=C2)C=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 169.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |